molecular formula C20H12N2O4 B1361509 4,4'-Bis(maleimido)-1,1'-biphenyl CAS No. 3278-30-6

4,4'-Bis(maleimido)-1,1'-biphenyl

Cat. No.: B1361509
CAS No.: 3278-30-6
M. Wt: 344.3 g/mol
InChI Key: DEUOGTWMGGLRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis(maleimido)-1,1’-biphenyl: is a bismaleimide compound known for its high thermal stability and mechanical strength. It is widely used in the production of high-performance polymers and composites due to its ability to form strong cross-linked networks. This compound is particularly valued in industries requiring materials that can withstand extreme conditions, such as aerospace and electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(maleimido)-1,1’-biphenyl typically involves the reaction of 4,4’-diaminobiphenyl with maleic anhydride. The process begins with the formation of an intermediate amic acid, which is then dehydrated to form the imide. The reaction conditions often include the use of solvents like acetone and catalysts such as acetic anhydride and triethylamine to facilitate the dehydration step .

Industrial Production Methods: In industrial settings, the production of 4,4’-Bis(maleimido)-1,1’-biphenyl is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(maleimido)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diels-Alder Reaction: Typically involves heating the compound with dienes at elevated temperatures.

    Vulcanization: Involves mixing with sulfur and accelerators under controlled heat and pressure conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 4,4’-Bis(maleimido)-1,1’-biphenyl is used in the synthesis of high-performance polymers and composites. Its ability to form strong cross-linked networks makes it ideal for applications requiring materials with high thermal and mechanical stability .

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism by which 4,4’-Bis(maleimido)-1,1’-biphenyl exerts its effects is through the formation of cross-linked networks. The maleimide groups react with dienes or other suitable reactants to form strong covalent bonds, resulting in materials with enhanced thermal and mechanical properties. This cross-linking process is crucial in applications such as polymer synthesis and rubber vulcanization .

Comparison with Similar Compounds

  • 4,4’-Bis(maleimido)diphenylmethane
  • 2,4-Bismaleimidotoluene
  • 4,4’-Bis(maleimido)azobenzene

Comparison: 4,4’-Bis(maleimido)-1,1’-biphenyl is unique in its ability to form highly stable cross-linked networks, making it superior in applications requiring high thermal and mechanical stability. Compared to 4,4’-Bis(maleimido)diphenylmethane, it offers better performance in high-temperature environments. 2,4-Bismaleimidotoluene, while similar, is often used in different contexts due to its distinct structural properties .

Properties

IUPAC Name

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUOGTWMGGLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279677
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3278-30-6
Record name NSC13696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.